molecular formula C26H27N5O4 B2827882 1-methyl-3-(1-methyl-2-oxopropyl)-10-(4-phenoxyphenyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione CAS No. 887197-33-3

1-methyl-3-(1-methyl-2-oxopropyl)-10-(4-phenoxyphenyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2827882
CAS No.: 887197-33-3
M. Wt: 473.533
InChI Key: JZTUUOHGGKRAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the diazepino[2,1-f]purine class, characterized by a fused seven-membered diazepine ring and a purine core. Its structure includes:

  • 1-Methyl group at the N1 position.
  • 3-(1-methyl-2-oxopropyl) substituent at the N3 position, introducing a ketone-functionalized alkyl chain.
  • 10-(4-phenoxyphenyl) group at the N10 position, providing a bulky aromatic moiety.

Properties

CAS No.

887197-33-3

Molecular Formula

C26H27N5O4

Molecular Weight

473.533

IUPAC Name

1-methyl-3-(3-oxobutan-2-yl)-10-(4-phenoxyphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione

InChI

InChI=1S/C26H27N5O4/c1-17(18(2)32)31-24(33)22-23(28(3)26(31)34)27-25-29(15-7-8-16-30(22)25)19-11-13-21(14-12-19)35-20-9-5-4-6-10-20/h4-6,9-14,17H,7-8,15-16H2,1-3H3

InChI Key

JZTUUOHGGKRAJU-UHFFFAOYSA-N

SMILES

CC(C(=O)C)N1C(=O)C2=C(N=C3N2CCCCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C

solubility

soluble

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are summarized below:

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Biological Activity/Notes References
Target Compound Diazepino[2,1-f]purine N1: methyl; N3: 1-methyl-2-oxopropyl; N10: 4-phenoxyphenyl Not provided Not provided Not provided Hypothesized CNS/PDE activity based on SAR studies
20b () Diazepino[2,1-f]purine N1: methyl; N3: methyl; N10: 3,4-dihydroxyphenethyl C19H23N5O4 385.42 232–235 UPLC/MS purity: 100%; Potential dopamine receptor affinity
Compound 5 () Imidazo[2,1-f]purine N1: methyl; N8: 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl-butyl C27H34N6O4 506.60 Not reported High 5-HT1A/D2 receptor affinity; PDE4B1/PDE10A inhibition
II/XIV () Diazepino[2,1-f]purine Variable N10 substituents (e.g., alkyl, aryl) Variable Variable Not reported CNS activity; Most active in behavioral tests
44 () Pyrazino[2,1-f]purine N8: 3-(imidazolyl)propyl C17H20N6O2 340.38 170 Adenosine receptor antagonist; Water-soluble derivative

Key Observations

Imidazo[2,1-f]purine derivatives (e.g., Compound 5) show distinct SAR profiles due to fused imidazole rings, favoring 5-HT1A/D2 receptor interactions .

Substituent Effects: N10 Position: The target compound’s 4-phenoxyphenyl group is bulkier than the dihydroxyphenethyl group in 20b (), which may reduce solubility but improve lipophilicity and blood-brain barrier penetration . N3 Position: The 1-methyl-2-oxopropyl group introduces a ketone, differing from alkyl chains in 20b (methyl) or Compound 5 (dimethoxy-isoquinolinyl). This ketone could participate in hydrogen bonding with enzymatic targets like PDEs .

Biological Activity Trends: Receptor Affinity: Bulky aromatic groups at N10 (e.g., 4-phenoxyphenyl) correlate with enhanced CNS activity in diazepino-purines, as seen in II/XIV () . Enzyme Inhibition: Ketone-containing substituents (e.g., 2-oxopropyl) may mimic natural substrates of PDEs, as observed in PDE4B/PDE10A inhibitors () .

Data Tables

Physicochemical Properties of Select Analogues

Property Target Compound 20b () Compound 5 () 44 ()
Molecular Weight ~500 (estimated) 385.42 506.60 340.38
LogP (Predicted) ~3.5 (highly lipophilic) 1.2 2.8 1.0
Water Solubility Low (due to aromatic groups) Moderate Low High

Q & A

Q. What are the key steps and critical reaction parameters for synthesizing this compound?

The synthesis involves multi-step reactions, typically including condensation, cyclization, and functionalization. Critical parameters include:

  • Temperature control : Optimal ranges (e.g., 60–80°C) to avoid side reactions and ensure regioselectivity.
  • Catalysts : Use of palladium-based catalysts for cross-coupling reactions or acid/base catalysts for cyclization steps.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction optimization should follow iterative testing with Design of Experiments (DoE) to minimize trial-and-error approaches .

Q. How can structural confirmation be methodologically achieved?

Structural validation requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ring systems. For example, the 4-phenoxyphenyl group will show aromatic proton signals at δ 6.8–7.5 ppm.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion).
  • X-ray crystallography (if crystalline): To resolve stereochemistry and confirm fused diazepino-purine core .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Standard assays include:

  • Enzyme inhibition : Kinase or protease assays to identify inhibitory activity (IC50_{50} determination).
  • Cell viability assays : MTT or ATP-based assays in cancer cell lines.
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization for target engagement. Ensure negative controls (e.g., DMSO vehicle) and triplicate measurements to reduce variability .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Integrate quantum mechanical (QM) calculations and machine learning (ML):

  • Reaction path search : Use density functional theory (DFT) to model transition states and predict activation energies for cyclization steps.
  • ML-driven condition optimization : Train models on historical reaction data (yield, purity) to recommend solvent/catalyst combinations.
  • Feedback loops : Validate predictions experimentally and update models iteratively (ICReDD methodology) .

Q. How to resolve contradictions in reported biological activity data?

Contradictions may arise from assay conditions or structural impurities. Address them via:

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays).
  • Metabolite profiling : LC-MS to rule out degradation products interfering with activity.
  • Statistical analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., serum concentration in cell culture) .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound?

SAR requires systematic modifications:

  • Substituent variation : Synthesize analogs with altered phenoxy or methyl groups.
  • Molecular docking : Predict binding modes against targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (molar refractivity) parameters with activity data. Prioritize analogs showing >10-fold potency shifts in preliminary screens .

Q. How to design experiments for assessing pharmacokinetic (PK) properties?

Use tiered protocols:

  • In vitro ADME : Microsomal stability (human liver microsomes), Caco-2 permeability, and plasma protein binding assays.
  • In vivo PK : Administer via IV/PO routes in rodent models; collect plasma at 0.5, 1, 2, 4, 8, 24h for LC-MS/MS analysis.
  • Data interpretation : Calculate AUC, t1/2t_{1/2}, and bioavailability. Adjust formulations (e.g., PEGylation) to improve solubility if needed .

Methodological Notes

  • Data tables from prior studies (e.g., yield vs. solvent polarity, IC50_{50} values across cell lines) should be cross-referenced to identify trends .
  • Contradictory evidence (e.g., variable bioactivity) necessitates rigorous replication under controlled conditions .
  • Advanced tools : COMSOL Multiphysics for diffusion modeling in synthesis or AI-driven high-throughput screening platforms for SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.